molecular formula C27H24N2O4S B2555765 5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902556-48-3

5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2555765
CAS No.: 902556-48-3
M. Wt: 472.56
InChI Key: USYUKPRMXVTLJN-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C27H24N2O4S and its molecular weight is 472.56. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N2O4S/c1-16-9-10-17(2)18(13-16)15-28-24-20-7-5-6-8-23(20)34-25(24)26(30)29(27(28)31)19-11-12-21(32-3)22(14-19)33-4/h5-14,25H,15H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZBKPIBNGVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C[N+]2=C3C(C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N2O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione , also known by its CAS number 902556-48-3 , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Basic Information

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC27H24N2O4S
Molecular Weight472.56 g/mol
CAS Number902556-48-3

Structural Information

The compound features a complex tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and a thioether linkage is notable.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study involving MCF-7 breast cancer cells:

  • Concentration Tested : 10 µM to 100 µM
  • Observation : A dose-dependent decrease in cell viability was observed.
  • Mechanism : The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.

The anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.

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